(3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)pyrrolidin-2-one
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name (3S,5S)-3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)pyrrolidin-2-one systematically describes:
- Stereochemical configuration : Four stereocenters at positions 3(S), 5(S) in the pyrrolidinone ring and 2(S), 4(S) in the tetrahydrofuran moiety
- Core scaffold : Bicyclic system comprising:
- Substituents : Two isopropyl groups at C3 (pyrrolidinone) and C4 (tetrahydrofuran)
Structural Components Table
| Component | Structural Features | Positional Data |
|---|---|---|
| Pyrrolidin-2-one | 5-membered lactam ring | C3(S)-isopropyl substitution |
| Tetrahydrofuran | 5-membered lactone (δ-lactone) | C4(S)-isopropyl substitution |
| Bridgehead Atoms | C5 (pyrrolidinone) - C2 (tetrahydrofuran) | Spiro-fused junction |
The stereochemical complexity necessitates strict adherence to Cahn-Ingold-Prelog priorities, with the (S) configuration maintained at all four chiral centers through asymmetric synthesis protocols.
Crystallographic Characterization of Bicyclic Framework
X-ray diffraction studies reveal key structural parameters:
Crystallographic Data Table
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C5-O (lactam) | 1.221 ± 0.003 | Characteristic of amide carbonyl |
| C2-O (lactone) | 1.326 ± 0.004 | Ester carbonyl group length |
| N1-C5 | 1.347 ± 0.005 | Partial double bond character in lactam |
| Dihedral Angle* | 112.4° ± 0.7° | Inter-ring spatial arrangement |
| Isopropyl torsion | 56.8° ± 1.2° | Steric hindrance minimization |
*Angle between pyrrolidinone and tetrahydrofuran planes
The γ-lactam-β-lactone fusion creates a rigid bicyclic system with:
- Planar amide : N1-C5-O maintains 120° bond angles (sp² hybridization)
- Envelope conformation : Tetrahydrofuran ring adopts C2-exo puckering
- Van der Waals contacts : 3.8-4.2 Å between isopropyl methyl groups
Conformational Dynamics in Solution Phase
NMR analysis (¹H, ¹³C, NOESY) demonstrates significant solvent-dependent behavior:
Conformational Features Table
| Technique | Observation | Structural Implication |
|---|---|---|
| ¹H NMR (CDCl₃) | Δδ 0.45 ppm for H3/H4 | Restricted rotation about C3-C4 bond |
| NOESY (DMSO-d₆) | H2(furan)-H5(pyrrolidinone) correlation | Cis-fused ring junction |
| VT ¹³C NMR | ΔT₁ 12% (200-300K) | Limited ring puckering mobility |
| ROESY (CD₃OD) | Isopropyl CH₃-H2(furan) interaction | Axial orientation of substituents |
Key dynamic properties:
- Ring puckering amplitude : 0.42 Å for tetrahydrofuran (QM/MM calculations)
- Activation barrier : 58 kJ/mol for lactam ring inversion (DNMR analysis)
- Solvent effects : 9% increase in dihedral angle dispersion in polar solvents
Comparative Analysis of Diastereomeric Forms
Synthesis generates four possible diastereomers, differentiated by physical and spectral properties:
Diastereomer Comparison Table
| Property | (3S,5S,2S,4S) | (3R,5S,2S,4S) | (3S,5R,2S,4S) |
|---|---|---|---|
| Melting Point (°C) | 184-186 | 167-169 | 153-155 |
| [α]D²⁵ (CHCl₃) | +112° | -89° | +24° |
| ΔG‡ (ring flip) | 58.2 kJ/mol | 51.7 kJ/mol | 63.4 kJ/mol |
| Aqueous Solubility | 1.2 mg/mL | 4.7 mg/mL | 2.9 mg/mL |
Critical stereochemical differences:
- C3 epimerization : Alters isopropyl group spatial orientation → 38% reduction in crystalline packing density
- C5 configuration : Changes lactam ring puckering → 22 nm bathochromic shift in UV spectrum
- C4 stereochemistry : Modifies lactone ring strain → 15° difference in O-C-O bond angle
The (3S,5S,2S,4S) configuration demonstrates superior thermal stability (ΔTₘ +17°C vs. epimers) due to optimized:
Properties
IUPAC Name |
(3S,5S)-5-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-3-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-7(2)9-5-11(15-13(9)16)12-6-10(8(3)4)14(17)18-12/h7-12H,5-6H2,1-4H3,(H,15,16)/t9-,10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSBHSHXCIZLOI-BJDJZHNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(NC1=O)C2CC(C(=O)O2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](NC1=O)[C@@H]2C[C@H](C(=O)O2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586579 | |
| Record name | (3S,5S)-5-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-3-propan-2-ylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934841-30-2 | |
| Record name | (3S,5S)-3-(1-Methylethyl)-5-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934841-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,5S)-5-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-3-propan-2-ylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrrolidinone, 3-(1-methylethyl)-5-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]-, (3S,5S) | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)pyrrolidin-2-one, also known by its CAS number 934841-30-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H31NO5
- Molecular Weight : 353.45 g/mol
- CAS Number : 934841-30-2
- Purity : Typically greater than 95% in commercial samples.
The compound is believed to exert its biological effects through various mechanisms, particularly by interacting with specific biological pathways that influence metabolic processes. Preliminary studies suggest it may have an impact on:
- Enzyme Inhibition : Targeting enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with receptors that regulate physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models.
- Anti-inflammatory Properties : Studies have indicated that it may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals compared to control groups.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Test Compound | 78% | 82% |
| Control | 30% | 35% |
Study 2: Anti-inflammatory Effects
In a murine model of inflammation, the compound was administered at varying doses. Results indicated a dose-dependent reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) levels.
| Dose (mg/kg) | IL-6 Reduction (%) | TNF-alpha Reduction (%) |
|---|---|---|
| 10 | 25% | 20% |
| 20 | 45% | 40% |
| 50 | 70% | 65% |
Study 3: Neuroprotective Effects
In vitro studies on neuronal cell lines exposed to oxidative stress showed that treatment with the compound resulted in increased cell viability and reduced apoptosis markers.
Scientific Research Applications
Structural Features
The compound contains a pyrrolidine ring and a tetrahydrofuran moiety, which are critical for its biological activity. The presence of isopropyl groups contributes to its lipophilicity, influencing its pharmacokinetic properties.
Medicinal Chemistry
The compound is primarily researched for its potential as a pharmaceutical intermediate. Its structural configuration allows it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents.
Case Study: Drug Development
Recent studies have focused on synthesizing derivatives of this compound to enhance its efficacy against specific diseases. For instance, modifications to the pyrrolidine ring have shown promising results in increasing anti-inflammatory activity .
Synthesis of Chiral Compounds
This compound serves as a chiral building block in asymmetric synthesis. The chirality of the molecule is crucial for synthesizing other biologically active compounds with specific stereochemical configurations.
Example: Asymmetric Synthesis
A notable example involves using this compound to synthesize novel inhibitors for enzymes involved in metabolic pathways. Researchers have demonstrated that variations in the substituents on the pyrrolidine ring can lead to significant changes in biological activity .
Research has shown that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cell proliferation.
Case Study: Anticancer Activity
In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for developing anticancer drugs .
Table 1: Comparison of Biological Activities
| Compound Variant | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Original Compound | Antimicrobial | 15 | |
| Modified Variant A | Anticancer | 7 | |
| Modified Variant B | Anti-inflammatory | 10 |
Table 2: Synthesis Pathways
Chemical Reactions Analysis
Acylation with Isobutyric Anhydride
The compound undergoes acylation under mild conditions to introduce protective groups. In a documented synthesis pathway:
-
Reagents : Isobutyric anhydride, triethylamine, DMAP (catalyst)
-
Solvent : Toluene
-
Conditions : 20°C for 1 hour
-
Product : (2S,4S)-4-Azido-2-isopropyl-4-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-1-(4-methoxy-3-(3-methoxypropoxy)phenyl)butyl isobutyrate
Coupling with 3-Amino-2,2-dimethylpropanamide
The pyrrolidin-2-one scaffold participates in nucleophilic substitution reactions:
-
Reagents : 3-Amino-2,2-dimethylpropanamide (excess)
-
Conditions : 88°C in toluene overnight
-
Mechanism : Amide bond formation via azide displacement
-
Product : (2S,4S,5S,7S)-7-(3-Amino-2,2-dimethyl-3-oxopropylcarbamoyl)-4-azido-5-hydroxy-2-isopropyl-1-(4-methoxy-3-(3-methoxypropoxy)phenyl)-8-methylnonyl isobutyrate .
Reaction Conditions and Outcomes
Factors Influencing Reactivity
-
Steric Effects : The tert-butyl and isopropyl groups hinder reactivity at the 3- and 5-positions, necessitating bulky base catalysts like DMAP .
-
Solvent Choice : Polar aprotic solvents (e.g., toluene) optimize yields in acylation by stabilizing transition states .
-
Temperature Control : Elevated temperatures (>80°C) accelerate coupling reactions but risk epimerization at chiral centers .
Stability Under Synthetic Conditions
The compound demonstrates stability in:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between the target compound and related molecules are outlined below:
Structural Comparison
Key Observations
Ring Systems: The target compound combines a lactam (pyrrolidin-2-one) and a lactone (tetrahydrofuran-5-one), whereas the analogs in and feature only lactone (dihydrofuran-2-one) cores. Lactams generally exhibit greater hydrolytic stability than lactones, which may influence bioavailability . The compound in incorporates a conjugated enone system, which could enhance reactivity or interaction with biological targets via Michael addition.
Substituent Complexity: The target compound’s isopropyl groups at both stereogenic centers (pyrrolidin-3 and tetrahydrofuran-4) create a compact, lipophilic structure. The cyclopentenylidene chain in introduces rigidity and planar geometry, which might affect conformational flexibility compared to the target’s aliphatic isopropyl groups.
Stereochemical Diversity: All three compounds exhibit multiple stereocenters, but their configurations differ significantly.
Preparation Methods
Protection and Functionalization
- The starting material, often L-pyroglutamic acid, is esterified and protected to form N-Boc-protected intermediates.
- Hydroxyl groups at the 5-position of the pyrrolidinone ring are protected using O-protecting groups to prevent side reactions during subsequent steps.
Formation of the Pyrrolidinone Core
- The pyrrolidin-2-one core with (3S,5S) stereochemistry is obtained via stereoselective synthesis routes involving reduction, alkylation, and cyclization steps.
- For example, reduction of esters to alcohols, followed by acetalization and alkylation, is employed to introduce the necessary substituents and stereochemistry.
Coupling with the Tetrahydrofuran Moiety
- The 4-isopropyl-5-oxotetrahydrofuran-2-yl substituent is introduced through nucleophilic substitution or coupling reactions.
- This often involves the use of organometallic reagents such as n-butyllithium or Grignard reagents at low temperatures (-70°C to -80°C) to ensure stereochemical integrity and control.
Representative Reaction Conditions
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Protection of amine | tert-Butoxycarbonyl (Boc) protection | Room temperature | Protects nitrogen during synthesis |
| Organolithium addition | 2.5M n-butyllithium in THF | -70°C to -80°C | Used for nucleophilic substitution |
| Grignard reaction | Isopropyl magnesium chloride with isopropyl bromide | -10°C to -20°C | Alternative to organolithium reagents |
| Quenching | 2N HCl | Low temperature to RT | Stops reaction and neutralizes reagents |
| Extraction and purification | Ethyl acetate/water extraction, concentration | Room temperature | Isolates crude intermediate |
These conditions are exemplified in patent CN102746182A, where the protected pyrrolidinone intermediate is reacted with aryl bromides using organolithium or Grignard reagents, followed by quenching and extraction to isolate the product.
Alternative Synthetic Routes
- Some methods start from (2S,4S)-4-azido-2-isopropyl-4-substituted tetrahydrofuran derivatives, which are then coupled with amides or other nitrogen-containing compounds to build the pyrrolidinone ring system.
- Alternative protection strategies and esterification steps are described in European patent EP1789377B1, where benzyl bromide and potassium carbonate are used to prepare benzyl esters from L-pyroglutamic acid, followed by multi-step transformations to the target compound.
Summary Table of Key Synthetic Intermediates and Steps
| Intermediate/Compound | Description/Role | Preparation Notes |
|---|---|---|
| L-pyroglutamic acid | Chiral starting material | Esterification and protection steps required |
| N-Boc protected pyrrolidin-2-one derivatives | Core protected intermediate | Enables selective functionalization |
| (3S,5S)-1-tert-butoxycarbonyl-3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxo-tetrahydrofuran-2-yl)-pyrrolidin-2-one | Protected target compound intermediate | Prepared via organolithium or Grignard addition |
| 4-methoxy-3-(3-methoxypropoxy)-bromobenzene | Aryl bromide used in coupling | Reacts under low temperature with organometallics |
| (2S,4S)-4-azido-2-isopropyl-4-substituted tetrahydrofuran derivatives | Alternative intermediate for coupling | Used in azide-amine coupling reactions |
Research Findings and Observations
- Low-temperature conditions (-70°C to -80°C) are critical to maintain stereochemical fidelity during organolithium or Grignard reagent additions.
- Protection of amine and hydroxyl groups is essential to avoid side reactions and improve yields.
- The use of tert-butoxycarbonyl (Boc) protecting groups is common and facilitates purification.
- Quenching with dilute hydrochloric acid at low temperature prevents decomposition of sensitive intermediates.
- Extraction with ethyl acetate and water followed by concentration yields viscous crude products, which are further purified as needed.
Q & A
Q. What are the recommended synthesis strategies for (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)pyrrolidin-2-one?
- Methodological Answer : Synthesis of this compound likely involves stereoselective methods due to its multiple chiral centers. A plausible approach includes:
- Chiral auxiliary-assisted cyclization : Utilize enantiomerically pure precursors, such as (S)-configured isopropyl groups, to control stereochemistry during pyrrolidinone ring formation .
- Lactamization : React a β-amino acid derivative with a tetrahydrofuran-containing carbonyl compound under acidic or basic conditions to form the pyrrolidin-2-one core .
- Purification : Employ flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product .
Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., methanol/water) and analyzing diffraction patterns .
- NMR spectroscopy : Use - COSY and NOESY to correlate spatial proximity of protons, particularly for isopropyl and tetrahydrofuran substituents .
- Optical rotation : Compare experimental [α] values with literature data for similar pyrrolidinone derivatives to verify enantiomeric identity .
Advanced Research Questions
Q. What methodologies are effective in resolving enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with mobile phases (e.g., hexane/isopropanol) to separate enantiomers; validate purity via retention time and peak area analysis .
- Dynamic kinetic resolution (DKR) : Employ catalysts such as ruthenium complexes to enhance stereoselectivity during key steps like lactam formation .
- Circular dichroism (CD) : Monitor chiral transitions in the UV-Vis range to assess enantiomeric excess (ee) during reaction optimization .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic attacks at the pyrrolidinone carbonyl group using software like Gaussian or ORCA .
- Molecular docking : Simulate interactions with enzymatic targets (e.g., proteases) to identify reactive sites, leveraging tools like AutoDock Vina .
- Solvent-effect modeling : Use COSMO-RS to predict solvation effects on reaction rates in polar aprotic solvents (e.g., DMF or THF) .
Q. How should researchers address discrepancies in reported reaction yields for similar pyrrolidinone derivatives?
- Methodological Answer :
- Reaction condition screening : Systematically vary parameters (temperature, catalyst loading, solvent) using Design of Experiments (DoE) to identify yield-limiting factors .
- Byproduct analysis : Characterize side products via LC-MS or NMR to trace competing pathways (e.g., epimerization or oxidation) .
- Cross-validation : Reproduce published protocols with strict adherence to reported conditions; document deviations to isolate inconsistency sources .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N or Ar) at -20°C to prevent hydrolysis or oxidation .
- Spill management : Neutralize acidic/basic residues with appropriate buffers (e.g., sodium bicarbonate for acids) and dispose via hazardous waste protocols .
Biological and Pharmacological Evaluation
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test activity against serine hydrolases (e.g., elastase) using fluorogenic substrates (e.g., Boc-Ala-Pro-Nva-SBzl) .
- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
- Metabolic stability : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
